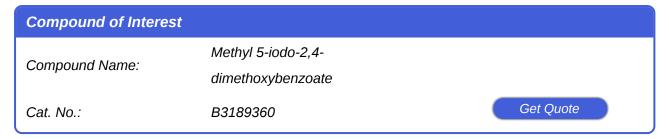


In-depth Technical Guide: Methyl 5-iodo-2,4dimethoxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-iodo-2,4-dimethoxybenzoate is a valuable, though not readily commercially available, substituted aromatic compound. Its structure lends itself to further functionalization, making it a potential key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research. This guide provides a comprehensive overview of its synthesis from commercially available starting materials, including detailed experimental protocols and relevant chemical data.

Commercial Availability and Synthesis Strategy

As of late 2025, **Methyl 5-iodo-2,4-dimethoxybenzoate** is not listed as a stock item in the catalogs of major chemical suppliers. Therefore, a de novo synthesis is required for its acquisition. A feasible and efficient two-step synthetic pathway has been devised, starting from the commercially available precursor, 1-iodo-2,4-dimethoxybenzene.

The proposed synthesis involves:

• Carboxylation of 1-iodo-2,4-dimethoxybenzene to yield 5-iodo-2,4-dimethoxybenzoic acid.



• Esterification of the resulting carboxylic acid to afford the target compound, **Methyl 5-iodo- 2,4-dimethoxybenzoate**.

The following sections detail the commercial availability of the starting material and provide comprehensive experimental protocols for the proposed synthetic route.

Starting Material: 1-iodo-2,4-dimethoxybenzene

1-iodo-2,4-dimethoxybenzene is the key starting material for the synthesis of **Methyl 5-iodo- 2,4-dimethoxybenzoate**. It is readily available from several chemical suppliers.

Table 1: Commercial Availability of 1-iodo-2,4-dimethoxybenzene

Supplier	Catalog Number	Purity	Quantity	Price (USD)	CAS Number
Thermo Scientific Chemicals	L19420.06	97%	5 g	51.65[1]	20469-63- 0[1]
L19420.03	97%	1 g	27.75[2]		
Sigma- Aldrich	380975	97%	-	Discontinued	20469-63- 0[3]
Santa Cruz Biotechnolog y	sc-227659	-	-	-	20469-63- 0[4]
NanoAxis LLC	NA-7539	98%	1 g	26.00 €	-[5]

Note: Prices and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Proposed Synthesis and Experimental Protocols Step 1: Carboxylation of 1-iodo-2,4-dimethoxybenzene

Foundational & Exploratory





Two primary methods are proposed for the carboxylation of 1-iodo-2,4-dimethoxybenzene: Grignard reaction with carbon dioxide and palladium-catalyzed carboxylation.

This classic method involves the formation of a Grignard reagent from 1-iodo-2,4-dimethoxybenzene, followed by its reaction with solid carbon dioxide (dry ice).

Experimental Protocol:

- Grignard Reagent Formation:
 - To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
 - Add a small crystal of iodine to activate the magnesium.
 - Under a nitrogen atmosphere, add anhydrous diethyl ether or tetrahydrofuran (THF).
 - Dissolve 1-iodo-2,4-dimethoxybenzene (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise via the dropping funnel to the magnesium suspension.
 - The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the aryl iodide solution.
 - After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

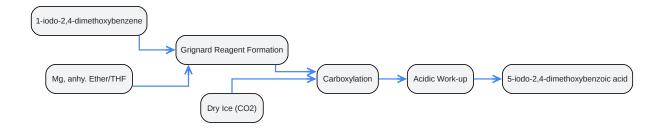
Carboxylation:

- Cool the Grignard reagent solution to 0 °C in an ice bath.
- In a separate, large beaker, crush a sufficient amount of dry ice (solid CO2) into a powder (an excess of at least 3-4 equivalents is recommended).
- Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
- A vigorous reaction will occur. Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimated.



- · Work-up and Purification:
 - Acidify the reaction mixture by the slow addition of 1 M hydrochloric acid until the solid magnesium salts dissolve.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Remove the solvent under reduced pressure to yield the crude 5-iodo-2,4dimethoxybenzoic acid.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Diagram 1: Grignard Carboxylation Workflow



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Caption: Workflow for the synthesis of 5-iodo-2,4-dimethoxybenzoic acid via Grignard carboxylation.

This method offers an alternative to the Grignard reaction, potentially with better functional group tolerance. It involves the direct carboxylation of the aryl iodide using carbon dioxide in the presence of a palladium catalyst.



Experimental Protocol:

Reaction Setup:

- In a high-pressure reaction vessel, combine 1-iodo-2,4-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(OAc)2 (0.05 eq), a suitable phosphine ligand like P(tBu)3 (0.1 eq), and a base such as Cs2CO3 (2.0 eq).
- Add a high-boiling point aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Carboxylation:

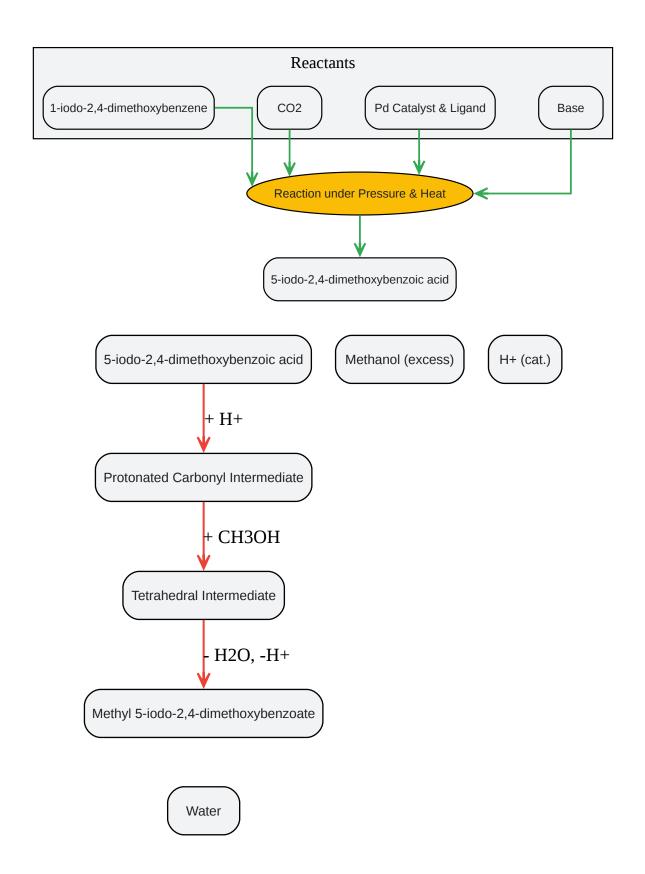
- Seal the reaction vessel and purge with carbon dioxide gas.
- Pressurize the vessel with CO2 to the desired pressure (typically 1-10 atm).
- Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours.
 Monitor the reaction progress by TLC or GC-MS.

· Work-up and Purification:

- After cooling to room temperature, carefully release the CO2 pressure.
- Dilute the reaction mixture with water and acidify with 1 M HCl.
- Extract the product with ethyl acetate (3 x volumes).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagram 2: Palladium-Catalyzed Carboxylation





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